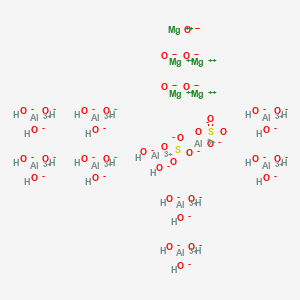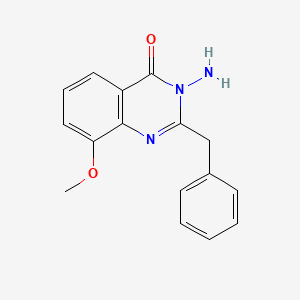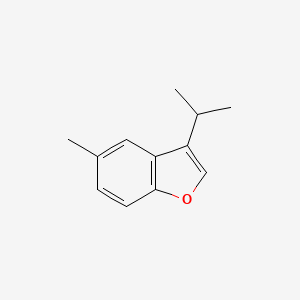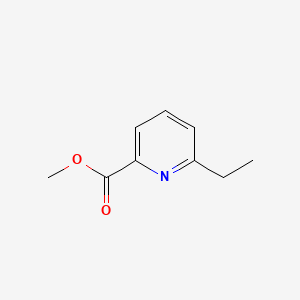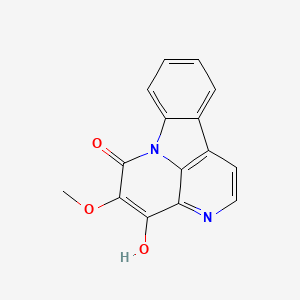
Picrasidine Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picrasidine Q is a naturally occurring alkaloid compound isolated from the plant Picrasma quassioides. This compound belongs to the β-carboline class of alkaloids, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Applications De Recherche Scientifique
Picrasidine Q has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-carboline alkaloids and their chemical properties.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Target of Action
Picrasidine Q, an alkaloid component extracted from Angelica keiskei species, has been identified to directly target the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase . FGFR2 plays a crucial role in cell survival and proliferation, making it a significant target for anti-cancer therapies .
Mode of Action
this compound interacts with its target, FGFR2, by inhibiting its kinase activity . This inhibition suppresses the downstream signaling of FGFR2, leading to significant changes in the cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR2 signaling cascade. By inhibiting FGFR2 kinase activity, this compound suppresses the downstream signaling of FGFR2, which includes the PI3K/Akt/mTOR pathway . This pathway plays a vital role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of FGFR2 by this compound leads to a series of cellular effects. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . Furthermore, it suppresses the growth of these cells, demonstrating its potential as an anti-cancer agent .
Action Environment
It’s worth noting that the compound is derived from the angelica keiskei species, a plant native to east asia . The plant’s growth conditions, such as soil quality, climate, and harvesting time, could potentially influence the concentration and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Picrasidine Q has been found to interact with various biomolecules, most notably the Fibroblast Growth Factor Receptor 2 (FGFR2). It directly inhibits FGFR2 kinase activity , which plays a crucial role in cell survival and proliferation . This interaction with FGFR2 is a key aspect of this compound’s biochemical role.
Cellular Effects
This compound has significant effects on cellular processes. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . By inhibiting FGFR2, this compound suppresses downstream signaling in esophageal squamous cell carcinoma (ESCC) cells . This leads to a reduction in cell proliferation and an increase in cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFR2, leading to the inhibition of the kinase activity of this enzyme . This results in the suppression of downstream signaling pathways, including the phosphorylation of AKT and mTOR . These changes at the molecular level contribute to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
It has been observed that this compound can suppress the growth of ESCC cells over a period of 24 to 72 hours .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with FGFR2 . The full extent of its involvement in metabolic pathways, including its interactions with other enzymes or cofactors, remains to be explored.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine Q involves several steps, starting from the extraction of the plant material. The plant stems are typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the isolation of such compounds from plant sources .
Analyse Des Réactions Chimiques
Types of Reactions: Picrasidine Q undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Picrasidine J: Another β-carboline alkaloid with similar anticancer properties.
Picrasidine S: Known for its antimicrobial activity.
Picrasidine R: Features a 1,4-diketone linker between two β-carboline fragments
Uniqueness: Picrasidine Q is unique due to its specific targeting of FGFR2, which distinguishes it from other β-carboline alkaloids. Its ability to inhibit cell proliferation and transformation makes it a promising candidate for further research and development in cancer therapy .
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFNTSGIQCFHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

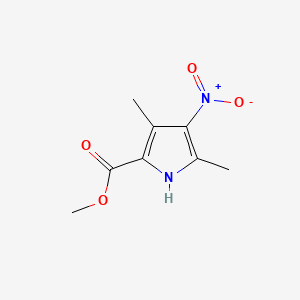
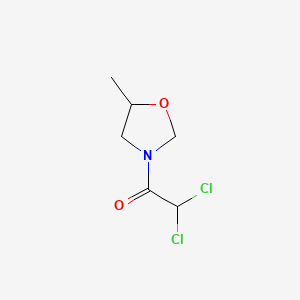
![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)
![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)
![[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B566424.png)
